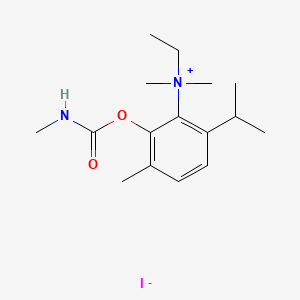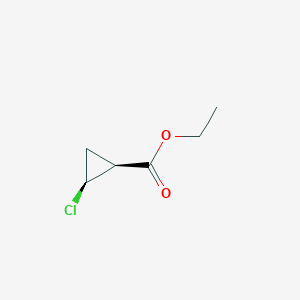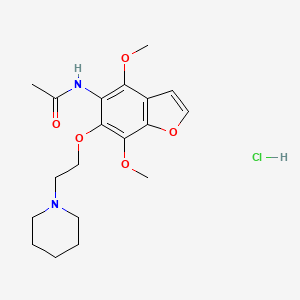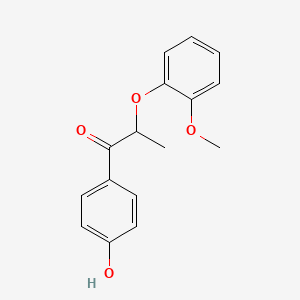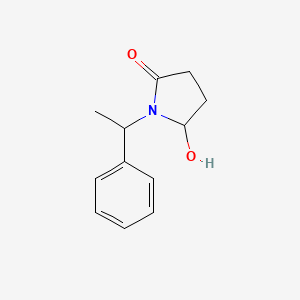
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxy group at the 5-position and a phenylethyl group at the 1-position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of α,β-diketones with acetamides, followed by selective reduction and addition of an organometallic reagent to maleimides . Another approach includes the oxidation of pyrrolinones or the reaction of chalcones with isonitriles . Industrial production methods often involve multi-component reactions with solvent participation, such as the Ugi/olefination reaction .
Analyse Des Réactions Chimiques
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Selective reduction of the compound can lead to the formation of different derivatives.
Substitution: The hydroxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents like ceric ammonium nitrate, and reducing agents . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: The compound is used in the synthesis of alkaloids and unusual β-amino acids.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells by causing DNA damage and activating the p53 pathway . The compound’s ability to interact with enantioselective proteins also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the hydroxy and phenylethyl groups.
Pyrrolone derivatives: Compounds with a similar core structure but different substituents, exhibiting diverse biological activities.
Pyrrolidin-2,5-diones: Compounds with an additional carbonyl group, known for their pharmacological properties.
Propriétés
Numéro CAS |
65084-17-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-hydroxy-1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-6,9,11,14H,7-8H2,1H3 |
Clé InChI |
DYQFVPOKBRZHKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(CCC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


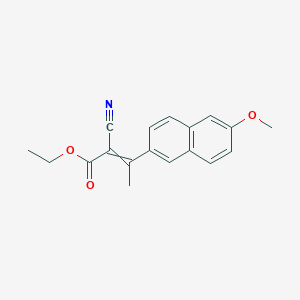

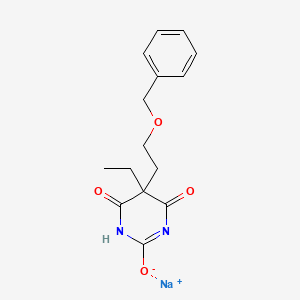
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
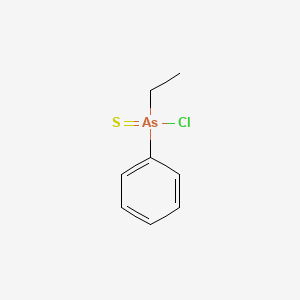
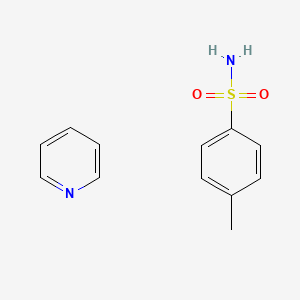
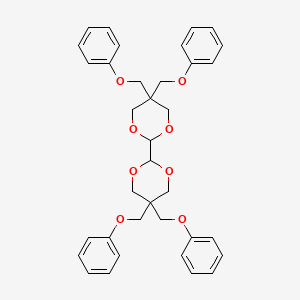
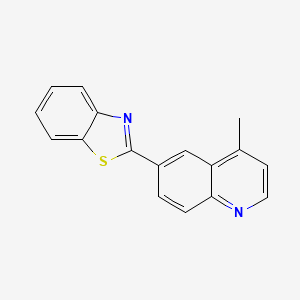
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
